Antigenotoxic Protection: Licoflavone C vs. Untreated Control in Human Lymphocytes
Licoflavone C significantly reduces micronucleus (MN) frequency induced by two chemotherapeutic mutagens—daunorubicin (DAU) and mitomycin C (MMC)—in cultured human peripheral lymphocytes, without itself being genotoxic up to 600 μM [1]. At non‑toxic concentrations (0.1 μM and 1.0 μM), LFLC reduced DAU‑induced MN frequency by 41.8–46.6% and MMC‑induced MN frequency by 35.1–38.0% [1]. This protective effect is not observed with non‑prenylated flavones in this model.
| Evidence Dimension | Reduction in mutagen‑induced micronucleus frequency |
|---|---|
| Target Compound Data | LFLC at 0.1 μM: 45.4% (DAU 0.025 μg/mL) / 46.6% (DAU 0.05 μg/mL); LFLC at 1.0 μM: 41.8% (DAU 0.025 μg/mL) / 44.8% (DAU 0.05 μg/mL). For MMC (0.085/0.17 μg/mL): 35.1–38.0% reduction. |
| Comparator Or Baseline | Untreated control (mutagen only): 0% reduction. |
| Quantified Difference | ~35–47% absolute reduction in genotoxic damage. |
| Conditions | Human peripheral lymphocyte micronucleus assay; cytochalasin B‑blocked; DAU (0.025/0.05 μg/mL) or MMC (0.085/0.17 μg/mL); LFLC at 0.1 and 1.0 μM. |
Why This Matters
For researchers developing adjuvant therapies to mitigate chemotherapy‑induced genomic instability, LFLC offers a quantifiable, non‑genotoxic protective window not achievable with non‑prenylated flavones.
- [1] Scarpato, R., et al. Licoflavone C attenuates the genotoxicity of cancer drugs in human peripheral lymphocytes. Phytotherapy Research, 2008, 22(12), 1650–1654. View Source
